molecular formula C21H26N4O5S2 B2700381 Ethyl 4-(2-((2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681223-63-2

Ethyl 4-(2-((2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2700381
CAS RN: 681223-63-2
M. Wt: 478.58
InChI Key: FHHPCRHDVNUTHI-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-aminothiazole, which is a class of compounds known for their wide range of biological activities . The 2-aminothiazole scaffold is a characteristic structure in drug development, exhibiting several biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available in the retrieved sources, 2-aminothiazole derivatives are generally synthesized by researchers with variable substituents as target structures . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized by Karuvalam et al. and investigated for their antitubercular activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-assisted synthesis techniques have been employed to create molecules containing penicillanic acid or cephalosporanic acid moieties, including compounds with structural similarities to Ethyl 4-(2-((2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate. These compounds exhibited antimicrobial, antiurease, and antilipase activities, suggesting potential pharmaceutical applications (Başoğlu et al., 2013).

Antimicrobial Activity

  • A study on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcased that these compounds could inhibit COX-1/COX-2 with significant selectivity indices. Their analgesic and anti-inflammatory activities were compared to sodium diclofenac, demonstrating their potential in drug development (Abu‐Hashem et al., 2020).

Antituberculosis Activity

  • Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activities against Mycobacterium tuberculosis. One compound, in particular, showed promising activity in various assays, highlighting the potential for developing new antituberculosis agents (Jeankumar et al., 2013).

Chemical Synthesis and Characterization

  • Research on the synthesis of 1,4-bis[thiazolo[4,5-d]pyrimidin-7(6H)-one]piperazine derivatives via a one-pot three-component process illustrates the versatility and efficiency of modern synthetic methods in creating complex molecules. This method could be applied to the synthesis of compounds similar to Ethyl 4-(2-((2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate for various applications (Fang & Wei, 2012).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug development, given the wide range of activities exhibited by 2-aminothiazole derivatives .

properties

IUPAC Name

ethyl 4-[2-[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S2/c1-3-30-21(28)25-10-8-24(9-11-25)19(27)14-31-13-18(26)23-20-22-17(12-32-20)15-4-6-16(29-2)7-5-15/h4-7,12H,3,8-11,13-14H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHPCRHDVNUTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

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